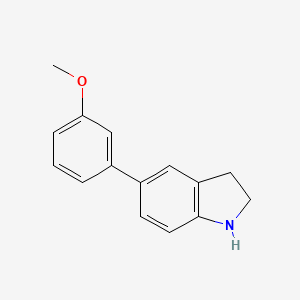
5-(3-Methoxyphenyl)indoline
Descripción general
Descripción
5-(3-Methoxyphenyl)indoline is a derivative of indole . Indole is a significant heterocyclic system in natural products and drugs . It is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis Analysis
Indole derivatives are synthesized through various methods . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield . The indoline skeleton could be synthesized by an intramolecular Diels-Alder reaction from 3-alkynylalkylamino-1,2-diazine in 1,3,5-triisopropyl benzene at high temperatures .Molecular Structure Analysis
The crystal structure of this compound-2,3-dione was solved and refined using laboratory powder diffraction data and optimized using density functional techniques . The title compound crystallizes in space group Pbca .Chemical Reactions Analysis
Indole derivatives are known to undergo various chemical reactions . For instance, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical and Chemical Properties Analysis
Indoline, also named 2,3-dihydroindole, is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner .Aplicaciones Científicas De Investigación
Corrosion Inhibition Properties Studies have demonstrated the potential of indoline compounds, such as those structurally related to 5-(3-Methoxyphenyl)indoline, in inhibiting corrosion. These compounds have been found effective as corrosion inhibitors for steel in acidic environments, indicating their utility in industrial applications like material preservation and maintenance (Yadav, Sarkar, & Purkait, 2015).
Synthetic Processes in Organic Chemistry Indoline compounds, including derivatives of this compound, play a significant role in synthetic organic chemistry. They are used in various synthetic processes, such as the Wittig reaction, to produce diverse molecular structures with potential applications in pharmaceuticals and materials science (Chupina, Shner, & Suvorov, 1989).
Development of Cholinesterase Inhibitors Indoline derivatives, including this compound, have been studied for their potential as cholinesterase inhibitors. These inhibitors are relevant in the treatment of diseases like Alzheimer's, where they could help manage symptoms related to cognitive decline (Yanovsky et al., 2012).
Pharmacological Applications Derivatives of this compound have been explored for their pharmacological properties, including as inhibitors of specific receptors such as c-Met/ALK. These compounds show potential in treating various types of cancer and other diseases (Li et al., 2013).
Photochromic Applications Photochromic properties have been observed in indoline derivatives, including those related to this compound. These compounds undergo changes in their coloration upon exposure to light, making them useful in the development of photo-responsive materials (Gal'bershtam et al., 1976).
Anticancer Research Research on indoline derivatives has extended to exploring their anticancer activities. Compounds structurally related to this compound have shown potential in inhibiting the growth of cancer cells, highlighting their relevance in the development of new cancer therapies (Kumar et al., 2010).
Serotonin Receptor Antagonists Indoline derivatives are also being investigated for their role as serotonin receptor antagonists. This research is particularly relevant in the development of treatments for neurological disorders (Bermudez, King, & Sanger, 1992).
Mecanismo De Acción
Target of Action
5-(3-Methoxyphenyl)indoline, like many indole derivatives, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets of the compound.
Biochemical Pathways
Indole derivatives, including this compound, can affect various biochemical pathways. Indole itself is an important heterocyclic system that provides the skeleton to many bioactive compounds . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific pathways affected by this compound would depend on its specific targets and mode of action.
Result of Action
Indoline derivatives have been found to have neuroprotective effects in the context of ischemic stroke . They showed significant protective effects against H2O2-induced death of RAW 264.7 cells .
Safety and Hazards
Direcciones Futuras
Indole derivatives have immense potential to be explored for newer therapeutic possibilities . They have been found to have diverse biological activities and are being used in the treatment of various diseases . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field .
Análisis Bioquímico
Biochemical Properties
5-(3-Methoxyphenyl)indoline, like other indole derivatives, has been found to bind with high affinity to multiple receptors . This makes it useful in developing new derivatives with potential therapeutic applications
Cellular Effects
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
5-(3-methoxyphenyl)-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-17-14-4-2-3-11(10-14)12-5-6-15-13(9-12)7-8-16-15/h2-6,9-10,16H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMMISQUCXFWKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC3=C(C=C2)NCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetic acid](/img/structure/B3164719.png)
![Ethyl 4-chloro-6,8-dihydrofuro[3,4-g]quinoline-3-carboxylate](/img/structure/B3164725.png)
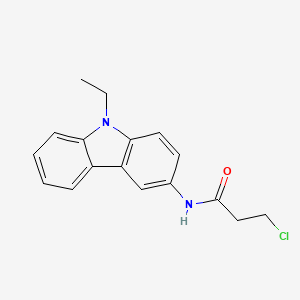
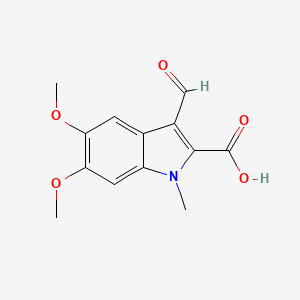
![3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B3164744.png)
![5-[3-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B3164752.png)
![1-[5-(3-Fluorophenyl)-2-thienyl]ethanone](/img/structure/B3164760.png)

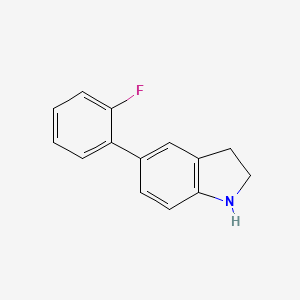
![3-Fluoro-3'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B3164806.png)
![3-Fluoro-2'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B3164807.png)
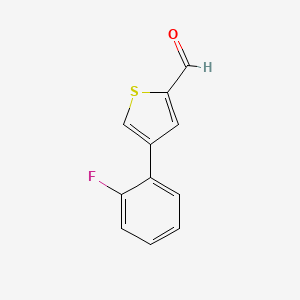

![4-Hydroxy-4'-(methylthio)[1,1'-biphenyl]-3-carboxaldehyde](/img/structure/B3164818.png)
